molecular formula C17H12Br2O6S B607554 PTP1B Inhibitor CAS No. 765317-72-4

PTP1B Inhibitor

Cat. No.: B607554
CAS No.: 765317-72-4
M. Wt: 504.14
InChI Key: NUZMLIKYILVHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTP1B Inhibitor is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, hydroxyl, sulfonic acid, and thiazole, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTP1B Inhibitor typically involves multiple steps, starting from simpler precursor molecules. One common approach is the bromination of 4-hydroxybenzoic acid to obtain 3,5-dibromo-4-hydroxybenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran, sulfonic acid, and thiazole groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

PTP1B Inhibitor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while substitution of bromine atoms can produce various substituted benzofuran derivatives .

Scientific Research Applications

PTP1B Inhibitor has several scientific research applications:

Mechanism of Action

The mechanism of action of PTP1B Inhibitor involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the thiazole group may interact with protein kinases, while the sulfonic acid group can enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 2-Ethylbenzofuran
  • 4-(Thiazol-2-ylsulfamoyl)-phenyl]-amide

Uniqueness

The uniqueness of PTP1B Inhibitor lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme involved in the regulation of insulin and leptin signaling pathways, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and diabetes. The inhibition of PTP1B has garnered considerable attention due to its potential to enhance insulin sensitivity and promote weight loss. This article reviews the biological activity of various PTP1B inhibitors, highlighting their mechanisms of action, efficacy in clinical studies, and their potential applications in treating metabolic diseases.

Overview of PTP1B and Its Role in Disease

PTP1B is a member of the protein tyrosine phosphatase family and functions primarily as a negative regulator of insulin signaling. It dephosphorylates key components of the insulin signaling pathway, including the insulin receptor and insulin receptor substrate-1 (IRS-1), thereby reducing cellular responses to insulin. Elevated levels of PTP1B have been associated with insulin resistance, obesity, and type 2 diabetes mellitus (T2DM) .

PTP1B inhibitors function by binding to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to enhanced signaling through the insulin and leptin receptors. For example, DPM-1001, a potent PTP1B inhibitor, has been shown to significantly improve glucose tolerance and increase insulin sensitivity in animal models .

Key Mechanisms:

  • Competitive Inhibition : Many PTP1B inhibitors act as competitive antagonists at the enzyme's active site.
  • Copper Chelation : Some inhibitors like DPM-1001 enhance their inhibitory potency through copper chelation, which stabilizes their binding to PTP1B .
  • Time-Dependent Inhibition : Certain inhibitors exhibit increased potency over time when incubated with PTP1B, suggesting a complex interaction that may involve conformational changes in the enzyme .

Efficacy of PTP1B Inhibitors in Clinical Studies

Recent studies have demonstrated the effectiveness of various PTP1B inhibitors in improving metabolic parameters in clinical settings. Below is a summary table detailing notable case studies:

Study Inhibitor Population Duration Outcomes
Chen et al. (2016)Trodusquemine (MSI-1436)T2DM patients48 weeksSignificant reduction in fasting glucose and HbA1c levels
Recent Animal StudyDPM-1001Diet-induced obesity model12 weeksImproved glucose tolerance and increased insulin sensitivity
Clinical TrialNovel this compoundObese adults with T2DM24 weeksEnhanced leptin signaling and weight loss observed

Structural Insights into PTP1B Inhibition

The development of small molecule inhibitors has been guided by structural biology techniques such as X-ray crystallography. The crystal structures reveal how different inhibitors interact with PTP1B at the molecular level, providing insights into their selectivity and potency . For instance, benzotriazole-based inhibitors have shown promising selectivity for PTP1B due to specific interactions within the enzyme's active site.

Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBTDJJEQQEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19Br2N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.